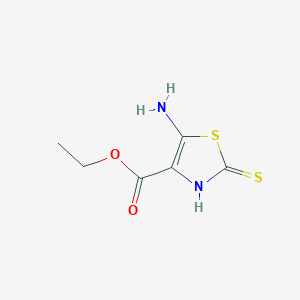

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 365623. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4(7)12-6(11)8-3/h2,7H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPDYIIMTWIRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401888 | |

| Record name | Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52868-64-1 | |

| Record name | Ethyl 5-amino-2,3-dihydro-2-thioxo-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52868-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 365623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052868641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52868-64-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate"

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Introduction: A Versatile Heterocyclic Scaffold

This compound is a multifunctional heterocyclic compound that serves as a pivotal building block in the landscape of medicinal chemistry and materials science. Its unique arrangement of an amino group, a mercapto group, and an ethyl carboxylate on a thiazole core provides multiple reactive sites for chemical modification. This versatility allows for its incorporation into more complex molecular architectures, making it a valuable intermediate in the synthesis of various biologically active agents, including potential antibacterial and anticancer drugs.[1][2] This guide provides a detailed exploration of a robust synthetic route to this compound and a comprehensive overview of the analytical techniques required for its thorough characterization, reflecting the rigorous standards of modern drug discovery and development.

Part 1: Synthesis and Mechanistic Insights

The preparation of this compound is efficiently achieved through a one-pot, multi-component reaction. This approach is favored for its operational simplicity and improved yields by minimizing the isolation of intermediates.

The One-Pot Synthetic Strategy

A reliable method for synthesizing the title compound involves the reaction of an alkyl 2-oximino-2-cyanoacetate with a trialkyl orthoformate, followed by the introduction of hydrogen sulfide gas in a suitable solvent like pyridine.[3] The reaction proceeds through a series of in-situ transformations, culminating in the formation of the desired thiazole ring.

From the Scientist's Perspective: Why this approach? The choice of a one-pot reaction is a deliberate one, rooted in the principles of green chemistry and process efficiency. It circumvents the need for intermediate purification steps, which often lead to significant product loss. Pyridine is not merely a solvent; it acts as a base to facilitate key deprotonation steps and as a catalyst for the condensation reactions. The in-situ generation of reactive intermediates is crucial for driving the reaction towards the desired product.

Proposed Reaction Mechanism

The synthesis is believed to proceed via the following key steps:

-

Imino Group Formation: The oximino group of the starting material is reduced to an imino group.

-

Trapping and Condensation: This imino intermediate is immediately trapped by the trialkyl orthoformate.

-

Thionation and Cyclization: The introduction of hydrogen sulfide (H₂S) provides the sulfur atom required for the thiazole ring. H₂S attacks the electrophilic carbon of the cyano group, initiating a cascade of reactions involving cyclization and tautomerization to yield the stable 5-amino-2-mercaptothiazole ring system.

This pathway is analogous in principle to other well-established multi-component reactions for heterocycle synthesis, such as the Gewald reaction for 2-aminothiophenes, which also involves a condensation followed by sulfur addition and cyclization.[4][5][6][7]

Caption: Proposed reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add ethyl 2-cyano-2-oximinoacetate (1 equivalent) and dry pyridine (10 volumes).

-

Reagent Addition: Add triethyl orthoformate (1.2 equivalents) to the stirred solution at room temperature.

-

Initial Reaction: Heat the mixture to 60-70 °C and stir for 1-2 hours to facilitate the formation of the intermediate.

-

Thionation: Cool the reaction mixture to 40-50 °C. Bubble dry hydrogen sulfide gas through the solution at a moderate rate for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water. The crude product will precipitate.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual pyridine. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Drying: Dry the purified product under vacuum at 40-50 °C.

Part 2: Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and analytical methods is required for unambiguous characterization.

Sources

- 1. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. d-nb.info [d-nb.info]

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

An In-depth Technical Guide:

Abstract: This document provides a detailed examination of the physicochemical properties of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the compound's chemical identity, structural characteristics, spectroscopic profile, and acid-base properties. Furthermore, it presents validated protocols for its synthesis and analytical quantification, contextualizes its relevance in drug discovery, and outlines essential safety and handling procedures. The causality behind experimental choices and the interpretation of data are emphasized to provide field-proven insights.

Introduction

Heterocyclic scaffolds are the cornerstone of modern drug discovery, with thiazole derivatives representing a particularly privileged class of compounds. Their versatile chemical nature and ability to engage in various biological interactions have led to their incorporation into numerous approved therapeutic agents. This compound is a multifunctionalized thiazole that serves as a valuable building block for the synthesis of more complex molecules. The strategic placement of its amino, mercapto, and carboxylate ester groups provides multiple reaction sites for chemical modification, making it an attractive starting material for creating libraries of potential drug candidates. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthesis, for predicting its behavior in biological systems, and for developing robust analytical methods.

Chemical Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—a five-membered thiazole ring bearing an amino group at position 5, a mercapto (thiol) group at position 2, and an ethyl carboxylate at position 4—dictate its reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | Ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate |

| Molecular Formula | C₆H₈N₂O₂S₂ |

| Molecular Weight | 220.27 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(N)SC(=S)N1 |

| InChI Key | InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4(7)8-6(12)11-3/h2,7H2,1H3,(H,8,11,12) |

Note: The mercapto group (-SH) exists in tautomeric equilibrium with the thione form (=S). The thione form is often predominant in similar heterocyclic systems.

Core Physicochemical Properties

The macroscopic properties of a compound, such as its solubility and melting point, are direct consequences of its molecular structure. These parameters are critical for designing reaction conditions, purification strategies, and formulation development.

| Property | Observation / Value | Rationale and Scientific Insight |

| Appearance | White to pale cream or yellow powder/solid. | The appearance is typical for many functionalized thiazole derivatives[1][2]. The color can be influenced by minor impurities or the specific crystalline form. |

| Melting Point | 157-180 °C (range observed in related isomers)[1][3]. | A relatively high melting point is expected due to the potential for intermolecular hydrogen bonding involving the amino (N-H) and mercapto/thione (S-H or N-H) groups, leading to a stable crystal lattice. The broad range is indicative of data from structurally similar, but not identical, compounds. |

| Solubility | Insoluble in water; Soluble in acetone; Slightly soluble in ethanol, ether, benzene, and toluene. | The molecule possesses both polar (amino, mercapto, ester carbonyl) and non-polar (ethyl chain, thiazole ring) regions. Its poor water solubility is due to the dominance of the non-polar surface area. Solubility in organic solvents like acetone is consistent with its ability to act as both a hydrogen bond donor and acceptor. |

2.1. Acid-Base Properties (pKa)

The ionization state of a molecule at a given pH is governed by its pKa values and is a critical determinant of its solubility, membrane permeability, and target-binding interactions in drug development. This compound is an amphoteric molecule with three key ionizable centers:

-

The 5-amino group (-NH₂): This is a basic center that can be protonated to form an ammonium cation (-NH₃⁺).

-

The 2-mercapto group (-SH): This group is acidic and can be deprotonated to form a thiolate anion (-S⁻). It exists in tautomeric equilibrium with the N-H of the thiazole ring in the thione form, which is also acidic.

-

The Thiazole Ring Nitrogen: One of the ring nitrogens can also be protonated under strongly acidic conditions.

-

The amino group is expected to have a pKa (for its conjugate acid, -NH₃⁺) in the range of 3-5 . This is lower than a typical aliphatic amine due to the electron-withdrawing effects of the adjacent carboxylate and the aromatic thiazole ring.

-

The mercapto/thione group is expected to have an acidic pKa in the range of 7-9 , allowing for deprotonation under neutral to basic conditions.

Sources

- 1. A16896.14 [thermofisher.cn]

- 2. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-aminothiazole-5-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate Derivatives: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities.[1][2] Among the vast family of thiazole-containing compounds, Ethyl 5-amino-2-mercaptothiazole-4-carboxylate stands out as a particularly versatile building block. Its structure is endowed with multiple reactive centers—the 5-amino group, the 2-mercapto group, and the 4-ethoxycarbonyl group—that serve as ideal handles for chemical modification. This guide provides a comprehensive technical overview of this scaffold, beginning with its efficient synthesis and exploring the key derivatization strategies that unlock a diverse range of pharmacological activities. We will delve into the significant antimicrobial, anticancer, and enzyme-inhibitory properties of its derivatives, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this promising molecular framework.

Chapter 1: The Core Scaffold: Structural Features and Synthetic Rationale

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a structure that confers unique electronic properties and the ability to engage in various non-covalent interactions with biological targets.[3] This has led to its incorporation into drugs spanning anti-infective, anti-inflammatory, and antineoplastic therapies.[4] The title compound, this compound, is a highly functionalized thiazole derivative that provides a robust platform for combinatorial chemistry and lead optimization.

The strategic placement of its functional groups is key to its utility:

-

The 5-amino group: A potent nucleophile, ideal for forming Schiff bases, amides, or for participating in cyclization reactions.[5][6]

-

The 2-mercapto group: Exists in tautomeric equilibrium with its thione form. The sulfur atom is a soft nucleophile, readily undergoing S-alkylation to introduce a variety of side chains.[7]

-

The 4-ethoxycarbonyl group: Can be hydrolyzed to the corresponding carboxylic acid or converted into amides, providing additional points for diversification and interaction with biological receptors.[8]

This trifecta of reactive sites allows for systematic structural modifications to fine-tune the molecule's physicochemical properties (e.g., solubility, lipophilicity) and its biological activity.

Chapter 2: Synthesis and Derivatization Strategies

A key advantage of the this compound scaffold is its accessibility through efficient and scalable synthetic routes. This allows for the rapid generation of compound libraries for biological screening.

Synthesis of the Core Scaffold

An effective one-pot synthesis has been developed, which avoids the isolation of unstable intermediates and provides good yields.[7] The reaction proceeds by the action of hydrogen sulfide on a mixture of an alkyl 2-oximino-2-cyanoacetate and a trialkyl orthoformate in pyridine. The causality behind this efficiency lies in the in-situ reduction of the oximino group to an imino group, which is immediately trapped by the orthoformate, leading to the formation of the thiazole ring.[7]

Experimental Protocol: One-Pot Synthesis of Alkyl 5-amino-2-mercaptothiazole-4-carboxylates[7]

-

Reaction Setup: In a three-necked flask equipped with a stirrer and gas inlet/outlet, dissolve alkyl 2-oximino-2-cyanoacetate and trialkyl orthoformate in pyridine.

-

Hydrogen Sulfide Addition: Bubble dry hydrogen sulfide gas through the stirred solution at a controlled rate. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration.

-

Purification: Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure alkyl 5-amino-2-mercaptothiazole-4-carboxylate.

Key Derivatization Pathways

The true power of the scaffold is realized through its diverse derivatization potential.

-

Schiff Base Formation: The reaction of the 5-amino group with various aromatic or heterocyclic aldehydes is a straightforward and common strategy to introduce diverse substituents.[5] This modification significantly impacts the molecule's steric and electronic profile, often leading to enhanced biological activity.

-

S-Alkylation: The nucleophilic sulfur atom is readily alkylated using various alkyl or aryl halides.[7] This allows for the introduction of lipophilic chains or other functional groups that can modulate membrane permeability and target engagement.

-

Amidation: Hydrolysis of the ethyl ester at the C4 position, followed by coupling with different amines, yields a wide range of carboxamides.[8] The resulting amide bond can act as a crucial hydrogen bond donor/acceptor, enhancing binding affinity to protein targets.

-

Ring Fusion: The scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. For example, derivatives can be cyclized to form pyrazolo[5,1-b]thiazoles, which combine the pharmacological properties of both pyrazole and thiazole rings.[4]

Chapter 3: Potent Antimicrobial Activity

Derivatives of the title scaffold have consistently demonstrated significant activity against a broad spectrum of bacterial and fungal pathogens, making them a focal point in the search for new anti-infective agents.[9][10]

Antibacterial Properties

Many synthesized derivatives show promising activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli).[5][11]

-

Mechanism of Action: While varied, a key proposed mechanism for antibacterial action is the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that some thiazole derivatives may act as inhibitors of UDP-N-acetylmuramate/L-alanine ligase (MurC), an enzyme crucial for peptidoglycan biosynthesis in the bacterial cell wall.[5] Another potential target is DNA gyrase, which is involved in bacterial DNA replication.[10]

-

Structure-Activity Relationship (SAR):

-

The formation of Schiff bases at the 5-amino position with substituted aromatic aldehydes often enhances antibacterial potency.[5]

-

Electron-withdrawing or donating groups on the aromatic ring of the Schiff base can modulate activity, suggesting that electronic effects play a critical role in target interaction.

-

Hybrid molecules that club the thiazole nucleus with other heterocyclic rings, such as pyrazoline, can lead to synergistic effects and improved activity.[12]

-

Data Table 1: Antibacterial Activity of Selected Derivatives

| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |

| 2a | Schiff base (phenyl) | S. aureus | >250 | [5] |

| 2d | Schiff base (4-chlorophenyl) | S. aureus | 250 | [5] |

| 2g | Schiff base (4-nitrophenyl) | E. coli | 375 | [5] |

| 12f | N-acylated derivative | S. aureus | N/A (Comparable to Ampicillin) | [11] |

| 12f | N-acylated derivative | B. subtilis | N/A (Comparable to Gentamicin) | [11] |

Note: MIC stands for Minimum Inhibitory Concentration.

Antifungal Properties

Significant activity has been reported against fungal pathogens, most notably Candida albicans.[4][11]

-

Mechanism of Action: A primary mechanism of antifungal activity for azole-based compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[13][14] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (microbe, no drug) and a negative control (broth, no microbe) on each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Chapter 4: Anticancer and Antiproliferative Potential

The thiazole scaffold is a cornerstone of many anticancer agents, and derivatives of this compound are no exception, showing activity against a wide range of human tumor cell lines.[6][15]

Mechanisms of Anticancer Action

The antiproliferative effects of these derivatives are often multifactorial, involving the inhibition of key enzymes in cell signaling and the induction of programmed cell death (apoptosis).

-

Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of enzymes that are overexpressed or hyperactive in cancer cells. One such target is Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), which regulates numerous proteins involved in cell cycle progression and is a novel target for anticancer therapy.[16]

-

Induction of Apoptosis: Some imidazole derivatives, structurally related to the thiazole core, have been shown to induce apoptosis in cancer cells.[17] Mechanistic studies revealed that these compounds can significantly reduce the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent cell death.[17]

Structure-Activity Relationship (SAR) in Anticancer Derivatives

SAR studies have provided valuable insights for designing more potent anticancer agents.

-

Aromatic substitutions on the thiazole ring generally lead to better antitumor activity compared to aliphatic substitutions.[15]

-

For 2-aminothiazole-4-carboxylate derivatives, the nature of the substituent at the amino group is critical. The introduction of specific acyl chains or piperazinyl moieties has been shown to improve activity, often by targeting specific enzymes like VEGFR-2.[15]

-

A broad spectrum of activity against the NCI-60 human tumor cell line panel has been observed for certain derivatives, indicating their potential to overcome tissue-specific resistance mechanisms.[11]

Data Table 2: Anticancer Activity of Selected Thiazole Derivatives

| Compound ID | Modification Type | Target Cell Line | GI₅₀ (µM) | Reference |

| 9b | Thiazole-based | Broad Spectrum (NCI-60) | Active across 29/60 lines | [11] |

| 13 | 2-substituted-aminothiazole | Leukemia (RPMI-8226) | 0.08 | [15] |

| 10b | Thiazole-oxalic acid | Pin1 Enzyme Inhibition | 5.38 (IC₅₀) | [16] |

| 5e * | 1-dodecyl-imidazole | Cervical (HeLa) | 0.74 (IC₅₀) | [17] |

*Note: Compound 5e is a structurally related imidazole, included to illustrate a key mechanism (apoptosis).

Experimental Protocol: MTS Assay for Cell Viability

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTS Reagent Addition: Add MTS reagent (containing a tetrazolium salt and an electron coupling reagent) to each well and incubate for 1-4 hours.

-

Measurement: Viable cells with active metabolism reduce the MTS salt into a colored formazan product. Measure the absorbance of the formazan at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Chapter 5: A Hub for Diverse Enzyme Inhibition

Beyond antimicrobial and anticancer applications, the scaffold's derivatives have been shown to inhibit a variety of other enzymes, highlighting their potential in treating a wider range of diseases.

-

Anti-inflammatory Activity (COX Inhibition): Several thiazole carboxamide derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes.[18] Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[19]

-

Cholinesterase Inhibition: Derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[20][21]

-

Other Targets: The scaffold has shown inhibitory activity against other diverse targets, including deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), suggesting potential applications in neuroprotective therapies.[22]

Chapter 6: Conclusion and Future Perspectives

This compound has unequivocally established itself as a "master key" scaffold in medicinal chemistry. Its synthetic tractability and highly functionalized nature provide an exceptional platform for generating diverse molecular architectures. The derivatives have demonstrated a remarkable breadth of biological activities, with particularly strong potential in the development of novel antimicrobial and anticancer agents.

The path forward is rich with opportunities. Future research should focus on:

-

Lead Optimization: Systematically exploring the structure-activity relationships summarized here to enhance the potency and selectivity of lead compounds against specific targets.

-

Mechanism Deconvolution: Moving beyond initial screening and docking to rigorously validate the proposed mechanisms of action through advanced biochemical and cell-based assays.

-

Pharmacokinetic Profiling: Evaluating promising compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-like potential.

-

Exploring New Chemical Space: Utilizing the scaffold's reactive handles to synthesize novel, more complex fused systems and macrocycles that may interact with previously undrugged targets.

By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of this versatile and powerful chemical scaffold.

References

-

Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. Available at: [Link]

-

Sârbu, M. O., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Available at: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Kuklin, M. S., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemico-Biological Interactions. Available at: [Link]

-

Al-Issa, S. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

-

Ullah, H., et al. (2020). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. Available at: [Link]

-

Gül, H. İ., et al. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Archives of Biochemistry and Biophysics. Available at: [Link]

-

Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2023). ResearchGate. Available at: [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Chen, X., et al. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Glavaš-Obrovac, L., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie. Available at: [Link]

-

Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

-

D’hooge, M., et al. (2008). A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. Tetrahedron. Available at: [Link]

-

Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

-

Glamočlija, J., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics. Available at: [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate. Available at: [Link]

-

Acar, Ç., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]

-

Yuan, Z., et al. (2020). Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents. Journal of the Iranian Chemical Society. Available at: [Link]

-

Sharma, V., et al. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Anti-Infective Agents in Medicinal Chemistry. Available at: [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Available at: [Link]

-

Al-Amiery, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Hafez, H. N., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Archiv der Pharmazie. Available at: [Link]

-

Husain, A., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal. Available at: [Link]

-

El-Sayed, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Saliyeva, L., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie. Available at: [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Semantic Scholar. Available at: [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Semantic Scholar. Available at: [Link]

-

Javad, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. Available at: [Link]

-

El-Damasy, A. K., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

-

(PDF) Synthesis and antimicrobial activity of some 5-amino-2-mercapto-1,3,4-thiadiazole derivatives thioeters and schiff bases. (n.d.). ResearchGate. Available at: [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). ResearchGate. Available at: [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). Semantic Scholar. Available at: [Link]

-

Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (2020). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. (2011). Der Pharma Chemica. Available at: [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. Available at: [Link]

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). PubMed Central. Available at: [Link]

-

Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (2023). Samarra Journal of Pure and Applied Science. Available at: [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). Semantic Scholar. Available at: [Link]

-

General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. jchemrev.com [jchemrev.com]

- 10. researchgate.net [researchgate.net]

- 11. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 22. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in drug development, precise structural elucidation is paramount. This document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By integrating established principles of spectroscopy with comparative data from analogous thiazole derivatives, this guide serves as a practical reference for the synthesis, identification, and purity assessment of this compound.

Introduction: The Significance of Thiazole Derivatives

The thiazole ring is a fundamental scaffold in a multitude of biologically active compounds, including the essential vitamin thiamine (B1).[1] Thiazole derivatives are known to exhibit a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[2] this compound, in particular, possesses a unique arrangement of functional groups—an amino group, a mercapto group, and an ethyl carboxylate—that make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2][3]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical industry where molecular structure is inextricably linked to biological function and safety. This guide provides the foundational spectroscopic knowledge required for the confident characterization of this specific thiazole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the electronic environment of every hydrogen atom in the molecule. The predicted chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the adjacent functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ (Amino) | 5.0 - 7.0 | Broad Singlet | 2H | The chemical shift of amine protons can vary significantly due to solvent effects and hydrogen bonding. The signal is often broad. |

| -SH (Mercapto) | 3.0 - 4.0 | Singlet | 1H | The thiol proton typically appears as a sharp singlet, though its position can also be influenced by the solvent and concentration. |

| -O-CH₂-CH₃ (Ethyl Methylene) | ~4.2 | Quartet | 2H | These protons are deshielded by the adjacent oxygen atom of the ester group and are split by the neighboring methyl protons. |

| -O-CH₂-CH₃ (Ethyl Methyl) | ~1.3 | Triplet | 3H | These protons are in a typical alkyl environment and are split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom, offering a direct insight into the carbon backbone.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester Carbonyl) | 160 - 165 | The carbonyl carbon of an α,β-unsaturated ester is characteristically found in this downfield region. |

| C2 (Thiazole Ring) | 165 - 175 | The carbon atom attached to both sulfur and nitrogen, and also to the mercapto group, is expected to be significantly deshielded. |

| C4 (Thiazole Ring) | 100 - 110 | This carbon is attached to the electron-donating amino group and the electron-withdrawing carboxylate group, leading to an intermediate chemical shift. |

| C5 (Thiazole Ring) | 145 - 155 | The C5 carbon, bonded to the amino group, is expected to be in a relatively electron-rich environment within the aromatic ring. |

| -O-CH₂-CH₃ (Ethyl Methylene) | ~60 | The carbon atom bonded to the ester oxygen is deshielded. |

| -O-CH₂-CH₃ (Ethyl Methyl) | ~14 | This carbon is in a typical upfield alkyl region. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.[5]

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like -NH₂ and -SH.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment on a 300 MHz or higher field spectrometer.

-

Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw data using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze chemical shifts, multiplicities, and coupling constants to assign all signals to their respective atoms in the molecule. For more complex structures, 2D NMR techniques like COSY, HSQC, and HMBC can be employed to confirm connectivities.[5]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[6] The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H (Amino) | Stretching | 3300 - 3500 | Medium (often two bands for primary amine) |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |

| S-H (Mercapto) | Stretching | 2550 - 2600 | Weak |

| C=O (Ester) | Stretching | 1680 - 1710 | Strong, Sharp |

| C=N & C=C (Thiazole Ring) | Stretching | 1500 - 1650 | Medium to Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-O (Ester) | Stretching | 1100 - 1300 | Strong |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.[3]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and correlate them with the functional groups present in this compound.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₆H₈N₂O₂S₂) is 218.27 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 218.

-

Isotope Peaks: Due to the presence of two sulfur atoms, a significant M+2 peak (at m/z = 220) is expected due to the natural abundance of the ³⁴S isotope. The relative intensity of the M+2 peak will be higher than that for a compound with a single sulfur atom.

-

Key Fragmentation Pathways: Thiazole derivatives often fragment in a predictable manner.[7][8] Common fragmentation patterns for this molecule could include:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester: [M - 45]⁺

-

Loss of the entire ethyl ester group (-COOCH₂CH₃): [M - 73]⁺

-

Cleavage of the thiazole ring.[9]

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile solid, LC-MS with electrospray ionization (ESI) is a common method.

-

-

Ionization:

-

Electrospray Ionization (ESI) or Electron Impact (EI) can be used. ESI is a softer ionization technique that is more likely to yield an abundant molecular ion peak ([M+H]⁺ in positive ion mode). EI is a higher-energy method that will produce more extensive fragmentation.

-

-

Mass Analysis:

-

A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

Spectroscopic Workflow Visualization

Caption: Workflow for the structural elucidation of the target compound.

Conclusion: A Unified Approach to Structural Verification

The structural characterization of this compound is a critical step in its application in research and development. A comprehensive analysis utilizing NMR, IR, and Mass Spectrometry provides a self-validating system for confirming the identity and purity of the compound. By understanding the predicted spectral data and employing standardized experimental protocols, researchers can confidently verify the molecular structure, ensuring the integrity and reproducibility of their scientific work. This guide serves as a foundational resource for the spectroscopic analysis of this important thiazole derivative.

References

- BenchChem. (2025). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. BenchChem.

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.

- Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

- Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qudah, M. A. (2020). Synthesis, characterization, and mass fragmentation pattern of some new thiazole and thiazolidin-5-one derivatives. Journal of the Iranian Chemical Society, 17(10), 2589-2600.

- Wikipedia. (2023). Thiazole.

- BenchChem. (2025).

- MDPI. (2024).

- Galați University Press. (2021). SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. Galați University Press.

- ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) IR Spectrum. ChemicalBook.

- Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Zahrani, A. S. (2020). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 10(68), 41530-41544.

- Khan, K. M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115.

- Nguyen, T. H. L., & Dang, T. H. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. European Journal of Science and Engineering, 5(2), 1-10.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder, Department of Chemistry and Biochemistry.

- LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd.

- LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Chemistry LibreTexts.

- BenchChem. (2025).

- ResearchGate. (2013). Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate.

- ResearchGate. (2015). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.

Sources

- 1. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. article.sapub.org [article.sapub.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. gup.ugal.ro [gup.ugal.ro]

- 7. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs. Within this privileged scaffold, Ethyl 5-amino-2-mercaptothiazole-4-carboxylate emerges as a particularly intriguing and versatile building block for the synthesis of novel therapeutic agents. Its trifunctional nature, boasting an amino group, a mercapto moiety, and an ethyl carboxylate, offers a rich chemical canvas for the strategic design and development of compounds with diverse pharmacological activities. This guide delves into the synthesis, chemical properties, and burgeoning potential of this scaffold in the landscape of modern drug discovery, providing field-proven insights for its application in medicinal chemistry programs.

The Core Structure: Synthesis and Chemical Profile

The strategic utility of any scaffold in medicinal chemistry begins with its accessible synthesis. This compound can be efficiently prepared through a one-pot synthesis. This method involves the reaction of hydrogen sulfide with a mixture of an alkyl 2-oximino-2-cyanoacetate and a trialkyl orthoformate in pyridine. A key step in this process is the reduction of the oximino group to an imino intermediate, which is then trapped by the trialkyl orthoformate, leading to the formation of the desired thiazole ring.[1]

Experimental Protocol: One-Pot Synthesis of Alkyl 5-amino-2-mercaptothiazole-4-carboxylates [1]

-

Reaction Setup: In a well-ventilated fume hood, combine the alkyl 2-oximino-2-cyanoacetate and trialkyl orthoformate in pyridine in a round-bottom flask equipped with a magnetic stirrer.

-

Introduction of Hydrogen Sulfide: Bubble hydrogen sulfide gas through the reaction mixture at a controlled rate. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into ice-water. The precipitated product is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure alkyl 5-amino-2-mercaptothiazole-4-carboxylate.

The resulting molecule is a stable, typically pale yellow powder.[2] Its key reactive sites for further chemical modification are the primary amino group at the C5 position, the nucleophilic mercapto group at the C2 position, and the ester group at the C4 position. The tautomeric nature of the 2-mercaptothiazole moiety, existing in equilibrium between the thione and thiol forms, further influences its reactivity and interaction with biological targets.[3]

A Gateway to Bioactivity: Potential Therapeutic Applications

The true potential of this compound lies in its role as a versatile scaffold for the generation of diverse chemical libraries with a wide spectrum of biological activities. The inherent properties of the mercaptothiazole core, combined with the ability to introduce various substituents at its reactive handles, have led to the discovery of potent antimicrobial, anticancer, and enzyme-inhibitory agents.

Antimicrobial Agents: Combating Drug Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of novel anti-infective agents. The 2-mercaptobenzothiazole scaffold, a close relative of our core molecule, has a well-documented history of potent antimicrobial and antifungal activities.[4][5] Derivatives have shown significant inhibitory activity against a range of bacterial and fungal pathogens.

For instance, certain low molecular weight 2-mercaptobenzothiazole derivatives have exhibited impressive antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli.[6][7] The mechanism of action is thought to involve the essential thiol group, as its replacement often leads to a considerable loss of antibacterial efficacy.[6][7]

The this compound scaffold provides an excellent starting point for the development of new antimicrobial agents. The amino and carboxylate groups offer opportunities for the introduction of pharmacophores known to enhance antimicrobial potency and modulate pharmacokinetic properties.

Workflow for Antimicrobial Screening of Thiazole Derivatives

Caption: A generalized workflow for the synthesis and antimicrobial evaluation of novel thiazole derivatives.

Anticancer Therapeutics: Targeting Tumor Proliferation

The 2-aminothiazole moiety is a recognized pharmacophore in the design of anticancer agents.[8] Several approved drugs and clinical candidates feature this core structure. Derivatives of the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant anticancer activity against a broad range of human tumor cell lines.[1][9] This suggests that our core scaffold holds similar promise.

The strategic modification of the amino, mercapto, and carboxylate groups can be exploited to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and metastasis.

Enzyme Inhibitors: A Precision Medicine Approach

The ability of the mercaptothiazole scaffold to interact with the active sites of various enzymes makes it a valuable starting point for the design of potent and selective enzyme inhibitors. This approach aligns with the principles of precision medicine, aiming to target specific molecular drivers of disease.

Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminothiazole scaffold has been successfully employed in the development of kinase inhibitors, including Aurora kinase inhibitors.[10] For example, novel pyrano[3,2-c]quinoline derivatives incorporating an amino-carboxylate function have been developed as dual inhibitors of EGFR and HER-2, with some compounds exhibiting IC50 values in the low nanomolar range.[11]

The this compound core can be rationally designed to target the ATP-binding site of specific kinases. The amino group can act as a hydrogen bond donor, the thiazole ring can engage in pi-stacking interactions, and the mercapto and carboxylate groups can be modified to explore different regions of the binding pocket and enhance selectivity.

Hypothetical Signaling Pathway Inhibition

Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a thiazole-based inhibitor.

Beyond kinases, derivatives of related thiazole scaffolds have shown inhibitory activity against a variety of other enzymes, including:

-

15-Lipoxygenase (15-LOX) and Carbonic Anhydrase II (CA II): Substituted thiazole-5-carboxylates have been identified as dual inhibitors of these enzymes, which are implicated in inflammatory diseases and certain cancers.[12]

-

Metallo-β-lactamases: 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of these bacterial enzymes, which confer resistance to β-lactam antibiotics.

-

β-Ketoacyl-ACP Synthase (mtFabH): 2-Aminothiazole-4-carboxylate derivatives have shown activity against this key enzyme in Mycobacterium tuberculosis, highlighting their potential as antitubercular agents.[13]

Structure-Activity Relationship (SAR) and Data-Driven Design

The development of potent and selective drug candidates from the this compound scaffold is guided by a systematic exploration of the structure-activity relationship (SAR). The following table summarizes the biological activities of some representative thiazole derivatives, illustrating the impact of structural modifications on potency.

| Compound Class | Target Organism/Enzyme | Activity (MIC/IC50) | Reference |

| 2-Mercaptobenzothiazole Derivative | Staphylococcus aureus | 3.12 µg/mL (MIC) | [6][7] |

| 2-Mercaptobenzothiazole Derivative | Escherichia coli | 25 µg/mL (MIC) | [6][7] |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea Derivative | HS 578T (Breast Cancer Cell Line) | 0.8 µM (IC50) | [14] |

| Pyrano[3,2-c]quinoline-3-carboxylate | HT-29 (Colon Cancer Cell Line) | 23 nM (IC50) | [11] |

| Pyrano[3,2-c]quinoline-3-carboxylate | EGFR Kinase | 68 nM (IC50) | [11] |

| Pyrano[3,2-c]quinoline-3-carboxylate | HER-2 Kinase | 30 nM (IC50) | [11] |

| 2-Aminothiazole Phenylamide Derivative | K563 (Leukemia Cell Line) | 16.3 µM (IC50) | [8] |

General Protocol for an In Vitro Enzyme Inhibition Assay [15][16]

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds (thiazole derivatives) in a suitable buffer.

-

Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test compounds or a reference inhibitor.

-

Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.

-

Signal Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Future Perspectives and Conclusion

This compound is a highly promising and underexplored scaffold in medicinal chemistry. Its facile synthesis and three distinct points for chemical diversification provide a robust platform for the generation of novel bioactive molecules. The demonstrated potential of related thiazole derivatives in the fields of antimicrobial, anticancer, and enzyme inhibitory research strongly suggests that a focused exploration of this core structure will yield a new generation of therapeutic candidates.

For researchers and drug development professionals, this scaffold represents a valuable starting point for building diverse chemical libraries and pursuing innovative therapeutic strategies. A systematic approach, combining rational design, efficient synthesis, and rigorous biological evaluation, will be key to unlocking the full medicinal chemistry potential of this compound.

References

-

A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds. ResearchGate. Available at: [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Ethyl 2-aminothiazole-4-carboxylate. PubChem. Available at: [Link]

-

Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate. Available at: [Link]

-

Synthesis and biological activity of 4-ethyl carboxylate-5-imino-3- thiomethyl benzothiazolo [2,3-c]. ResearchGate. Available at: [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC - PubMed Central. Available at: [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

-

Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. PubMed. Available at: [Link]

-

2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link]

-

Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. PMC - PubMed Central. Available at: [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. Available at: [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

-

Mercaptobenzothiazole. Wikipedia. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jchemrev.com [jchemrev.com]

- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-Amino-2-Mercaptothiazole-4-Carboxylate: A Versatile Synthon for Advanced Heterocyclic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate is a multifunctional building block of significant interest in synthetic and medicinal chemistry. Its unique arrangement of nucleophilic centers—an amino group, a mercapto group, and an ester—on a stable thiazole core makes it an exceptionally versatile precursor for the construction of a wide array of fused and substituted heterocyclic systems. This guide provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of this key intermediate. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate key transformations to empower researchers in the fields of drug discovery and materials science.

Introduction: The Strategic Value of a Multifunctional Building Block

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound, this compound, presents three distinct reactive sites, allowing for sequential and regioselective modifications. This controlled reactivity is paramount for building molecular complexity and accessing novel chemical space.

-

The 5-Amino Group: A potent nucleophile, ideal for condensation reactions to form fused pyrimidine, pyridine, and pyrazole rings.

-

The 2-Mercapto Group: A soft nucleophile that readily undergoes S-alkylation and S-acylation, providing a handle for introducing diverse side chains or initiating subsequent cyclization reactions.

-

The 4-Carboxylate Ester: Offers a site for modification through hydrolysis, amidation, or conversion to a hydrazide, opening pathways to other heterocyclic systems like oxadiazoles.

This guide will demonstrate how these functional groups can be strategically employed to synthesize valuable heterocyclic frameworks, particularly thiazolopyrimidines, which are known for their diverse biological activities.[1][2]

Sources

Technical Guide: Physicochemical Properties, Safety, and Handling of Aminothiazole Carboxylates in Pharmaceutical Research

A Senior Application Scientist's Field Guide to Ethyl 2-amino-1,3-thiazole-4-carboxylate and Related Isomers

Abstract: This technical guide provides a comprehensive overview of the chemical identifiers, safety data, and handling protocols for key aminothiazole carboxylate building blocks used in pharmaceutical research and development. While the initial focus of this guide was "Ethyl 5-amino-2-mercaptothiazole-4-carboxylate," a thorough literature and database search revealed a lack of specific CAS number and safety data for this exact molecule. However, extensive information is available for its structural isomers, which are of significant interest to the scientific community. This guide will focus on the well-documented compound Ethyl 2-amino-1,3-thiazole-4-carboxylate (CAS: 5398-36-7) , a critical intermediate in the synthesis of targeted therapies.[1] We will also draw relevant comparative data from its isomers, including Ethyl 2-aminothiazole-5-carboxylate (CAS: 32955-21-8) and Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS: 7210-76-6), to provide a broader context for researchers in the field.

Introduction: The Strategic Importance of Aminothiazole Scaffolds

The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a privileged scaffold. Among the vast family of thiazole derivatives, aminothiazole carboxylates have emerged as particularly valuable building blocks. Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for versatile synthetic transformations.

Ethyl 2-amino-1,3-thiazole-4-carboxylate, in particular, serves as a pivotal intermediate in the synthesis of inhibitors for anaplastic lymphoma kinase (ALK) and stearoyl-CoA desaturase (SCD1), both of which are significant targets in oncology and metabolic diseases.[1] The precise and controlled synthesis of this intermediate is therefore paramount to the efficacy and safety of the final drug product.[1]

Chemical Identification and Physicochemical Properties

Accurate identification of chemical reagents is the foundation of reproducible and safe scientific research. The following table summarizes the key identifiers and physicochemical properties of Ethyl 2-amino-1,3-thiazole-4-carboxylate and its related isomers.

| Property | Ethyl 2-amino-1,3-thiazole-4-carboxylate | Ethyl 2-aminothiazole-5-carboxylate | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| CAS Number | 5398-36-7[2][3] | 32955-21-8[4] | 7210-76-6[5][6] |

| Molecular Formula | C₆H₈N₂O₂S[2][3] | C₆H₈N₂O₂S[4] | C₇H₁₀N₂O₂S[5] |

| Molecular Weight | 172.20 g/mol [2][3] | 172.20 g/mol [4] | 186.23 g/mol [5] |

| Appearance | Pale yellow powder[2] or solid[3] | White to Orange to Green powder to crystal[7] | Off-white powder[8] |

| Melting Point | 177-181 °C[3] | 159-163 °C[4] | 176-180 °C (lit.)[6] |

| IUPAC Name | ethyl 2-amino-1,3-thiazole-4-carboxylate[2] | ethyl 2-aminothiazole-5-carboxylate | ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate[5] |

| Synonyms | 2-Aminothiazole-4-carboxylic Acid Ethyl Ester[7] | - | 2-Amino-4-methyl-5-ethoxycarbonyl-thiazole[5] |

Comprehensive Safety and Hazard Data

A thorough understanding of the potential hazards associated with a chemical is crucial for ensuring laboratory safety. The following sections detail the known hazards and handling precautions for aminothiazole carboxylates.

GHS Hazard Classification